molecular formula C10H12INOS B3274064 Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide CAS No. 60126-30-9

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide

Cat. No.: B3274064
CAS No.: 60126-30-9
M. Wt: 321.18 g/mol
InChI Key: PEUKGNVXSXVMOR-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a hydroxyethyl group at the 3-position and a methyl group at the 2-position, with an iodide ion as the counterion. Benzothiazolium compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOS.HI/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKGNVXSXVMOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660668
Record name 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60126-30-9
Record name 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide
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Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, iodide

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